L-Lysine, L-valyl-L-isoleucyl-L-seryl-L-leucyl-L-leucyl-L-prolyl-
Description
L-Lysine, L-valyl-L-isoleucyl-L-seryl-L-leucyl-L-leucyl-L-prolyl- is a peptide compound composed of seven amino acids: L-lysine, L-valine, L-isoleucine, L-serine, L-leucine, L-leucine, and L-proline
Properties
CAS No. |
646029-77-8 |
|---|---|
Molecular Formula |
C37H68N8O9 |
Molecular Weight |
769.0 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C37H68N8O9/c1-9-23(8)30(44-34(50)29(39)22(6)7)35(51)43-27(19-46)32(48)41-25(17-20(2)3)31(47)42-26(18-21(4)5)36(52)45-16-12-14-28(45)33(49)40-24(37(53)54)13-10-11-15-38/h20-30,46H,9-19,38-39H2,1-8H3,(H,40,49)(H,41,48)(H,42,47)(H,43,51)(H,44,50)(H,53,54)/t23-,24-,25-,26-,27-,28-,29-,30-/m0/s1 |
InChI Key |
PKFJSVBGMOKGLC-JEDGRRCBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-valyl-L-isoleucyl-L-seryl-L-leucyl-L-leucyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-lysine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-valine, is coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine).
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-isoleucine, L-serine, L-leucine, L-leucine, and L-proline).
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like L-Lysine, L-valyl-L-isoleucyl-L-seryl-L-leucyl-L-leucyl-L-prolyl- often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism (e.g., E. coli), which then produces the peptide through its natural protein synthesis machinery.
Chemical Reactions Analysis
Hydrolysis and Degradation
The peptide undergoes enzymatic hydrolysis via proteases (e.g., trypsin, chymotrypsin), cleaving at specific residues:
-
Lysine (K) : Targeted by trypsin, leading to cleavage after lysine .
-
Leucine (L) : Recognized by chymotrypsin, cleaving after aromatic or hydrophobic residues .
| Enzyme | Cleavage Site | Product |
|---|---|---|
| Trypsin | C-terminal to lysine | Val-Ile-Ser-Leu-Leu-Pro + Lys |
| Chymotrypsin | C-terminal to leucine | Val-Ile-Ser-Leu + Leu-Pro-Lys |
Catalytic Roles
Lysine residues in peptides can act as general bases or cocatalysts in biochemical reactions:
-
Lysine’s ε-amino group participates in proton transfer reactions, stabilizing intermediates .
-
Example : In Gluconobacter oxydans, lysine-containing peptides may modulate aldehyde synthesis by interacting with catalytic sites .
Enzymatic Interactions
The peptide interacts with enzymes like lysyl hydroxylase (involved in collagen synthesis) or aminoacyl-tRNA synthetases (e.g., LysRS-1 in bacteria) .
-
Lysyl hydroxylase : Hydroxylates lysine residues in collagen precursors, critical for cross-linking .
-
LysRS-1 : Bacterial enzyme responsible for attaching lysine to tRNA, ensuring accurate protein translation .
Post-Translational Modifications
Lysine residues in the peptide may undergo methylation , acetylation , or glycosylation , influencing stability and function:
-
Methylation : Adds methyl groups to the ε-amino group, altering charge and binding affinity .
-
Acetylation : Neutralizes lysine’s positive charge, affecting interactions with negatively charged molecules .
Stability and Solubility
-
Stability : The peptide is stable under neutral pH but may degrade under extreme acidic/basic conditions .
-
Solubility : Soluble in water, poorly soluble in organic solvents (e.g., ethanol) .
| Property | Value |
|---|---|
| Melting Point | ~215°C |
| pKa | ~2.16 (lysine ε-amine) |
| Solubility | High in water |
Scientific Research Applications
Protein Quality Improvement
L-Lysine is an essential amino acid that plays a crucial role in protein synthesis. Research indicates that supplementation with L-lysine enhances the protein quality of diets, particularly in animal feed. A study demonstrated that adding L-lysine to diets significantly increased serum amino acid concentrations and improved growth rates in animal models, particularly when combined with other amino acids like arginine .
Dietary Supplements
L-Lysine is often included in dietary supplements aimed at improving overall health and wellness. It is particularly noted for its role in enhancing calcium absorption and supporting immune function. A systematic review highlighted the impact of L-lysine on reducing anxiety and stress-related symptoms, which can be beneficial for mental health .
Antiviral Properties
Recent studies have explored the antiviral properties of modified forms of L-lysine. For instance, hyperbranched poly-L-lysine nanopolymers have shown efficacy against SARS-CoV-2 by inhibiting viral replication. These nanopolymers leverage the unique structural properties of L-lysine to enhance their bioactivity, making them promising candidates for antiviral therapies .
Drug Delivery Systems
L-Lysine's ability to form stable complexes with various drugs makes it an excellent candidate for drug delivery systems. Its biocompatibility and non-toxic nature allow for effective transport of therapeutic agents within the body, enhancing their bioavailability and therapeutic efficacy .
Genetic Engineering
L-Lysine is utilized in genetic engineering as a marker for selecting genetically modified organisms (GMOs). Its role as an essential amino acid allows researchers to track the expression of genes involved in lysine biosynthesis, facilitating advancements in agricultural biotechnology aimed at enhancing crop yields and nutritional quality .
Bioproduction
The fermentation process using genetically modified strains of Escherichia coli has been employed to produce concentrated forms of L-lysine for various applications, including animal feed additives. This bioproduction method ensures a sustainable supply of L-lysine while minimizing environmental impact .
Case Studies
Mechanism of Action
The mechanism of action of L-Lysine, L-valyl-L-isoleucyl-L-seryl-L-leucyl-L-leucyl-L-prolyl- depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but they often include interactions with cell surface receptors, intracellular signaling pathways, and enzymatic processes.
Comparison with Similar Compounds
Similar Compounds
L-lysyl-L-valyl-L-isoleucyl-L-arginyl-L-prolyl-L-leucyl-: This peptide has a similar structure but includes an arginine residue instead of serine.
L-valyl-L-prolyl-L-isoleucyl-: A shorter peptide with similar amino acid composition.
L-α-glutamyl-L-methionyl-L-arginyl-L-isoleucyl-L-seryl-L-arginyl-: Another peptide with a different sequence but containing some of the same amino acids.
Uniqueness
L-Lysine, L-valyl-L-isoleucyl-L-seryl-L-leucyl-L-leucyl-L-prolyl- is unique due to its specific sequence and combination of amino acids, which confer distinct properties and potential applications. Its structure allows for specific interactions with biological targets, making it valuable for research and therapeutic purposes.
Biological Activity
L-Lysine, a basic amino acid, is crucial for protein synthesis and various metabolic processes in the body. The compound , L-Lysine combined with several other amino acids (L-Valyl, L-Isoleucyl, L-Seryl, L-Leucyl, and L-Prolyl), forms a complex oligopeptide that may exhibit unique biological activities. This article explores the biological activity of this compound, focusing on its transport mechanisms, physiological roles, and potential therapeutic applications.
Structure and Composition
The compound can be represented as:
This oligopeptide structure suggests a sequence that could influence its biological function through interactions with various receptors and transport systems in the body.
Biological Functions
-
Amino Acid Transport :
- Studies indicate that cationic amino acids like L-Lysine are transported into cardiac muscle cells via specific transporters. Two main transport systems have been identified: one with high affinity (K_m = 222 µM) and another with low affinity (K_m = 16 mM) but higher capacity . These transporters play a critical role in maintaining amino acid homeostasis in tissues.
-
Protein Synthesis :
- As a component of proteins, L-Lysine is essential for the synthesis of various proteins necessary for growth and tissue repair. It also plays a role in the formation of collagen and elastin, contributing to skin health and structural integrity.
- Role in Metabolism :
Therapeutic Applications
- Antimicrobial Properties :
- Potential in Cardiovascular Health :
- Support for Muscle Health :
Case Study 1: L-Lysine Supplementation in Athletes
A study involving athletes showed that supplementation with L-Lysine improved recovery times post-exercise due to enhanced protein synthesis rates. Participants reported reduced muscle soreness and improved performance metrics after a 4-week supplementation period.
Case Study 2: Antimicrobial Efficacy
In vitro studies demonstrated that ε-Poly-L-lysine effectively inhibited the growth of various pathogens including Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) was determined to be as low as 50 µg/mL for certain strains .
Research Findings Summary Table
Q & A
Q. How can the primary structure of L-Lysine, L-valyl-L-isoleucyl-L-seryl-L-leucyl-L-leucyl-L-prolyl- be experimentally validated?
Methodological Answer:
- Solid-Phase Peptide Synthesis (SPPS): Use SPPS to assemble the peptide stepwise, with Fmoc/t-Bu protection strategies to ensure sequence fidelity. Each coupling step should be monitored via Kaiser test (ninhydrin assay) for free amine groups .
- Mass Spectrometry (MS): Confirm molecular weight using MALDI-TOF or ESI-MS. For example, a peptide with the sequence L-Val-L-Ile-L-Ser-L-Leu-L-Leu-L-Pro would have a theoretical molecular weight of ~650 Da (exact mass requires calculation based on isotopic composition).
- NMR Spectroscopy: Analyze 2D-NMR (COSY, TOCSY) to resolve backbone amide protons and side-chain connectivity, particularly for distinguishing leucine/isoleucine isomers .
Q. What experimental methods are suitable for quantifying L-Lysine-containing peptides in biological matrices?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection at 214 nm (amide bond absorption) or derivatization with o-phthalaldehyde (OPA) for enhanced sensitivity .
- Enzymatic Assays: Employ L-lysine oxidase (LyOx) for selective oxidation of L-lysine residues, coupled with amperometric detection to measure H₂O₂ production .
- Isotope Dilution Mass Spectrometry (IDMS): Spike samples with ¹³C-labeled L-lysine as an internal standard for absolute quantification in complex samples (e.g., plasma or tissue homogenates) .
Q. How can the stability of this peptide be assessed under physiological conditions?
Methodological Answer:
- Circular Dichroism (CD): Monitor secondary structure (e.g., α-helix, β-sheet) in phosphate-buffered saline (PBS) at 37°C over 24–72 hours.
- Proteolytic Resistance: Incubate with trypsin/chymotrypsin and analyze degradation via SDS-PAGE or LC-MS. For example, the presence of proline may reduce cleavage susceptibility .
- pH Stability Testing: Expose the peptide to pH 2.0 (simulating gastric fluid) and pH 7.4 (blood), followed by stability assessment using HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in the anti-inflammatory bioactivity of L-Lysine-containing peptides?
Methodological Answer:
- Mechanistic Studies: Use THP-1 macrophages or murine microglial cells to measure cytokine production (e.g., IL-6, TNF-α) after peptide treatment. Compare results across species (e.g., murine vs. human models) to identify interspecies variability .
- Dose-Response Analysis: Perform EC₅₀ calculations for conflicting studies. For example, low-dose L-lysine (≤1 mM) may suppress NF-κB signaling, while high doses (>5 mM) could induce oxidative stress .
- Structural-Activity Relationship (SAR): Synthesize analogs (e.g., substituting leucine with valine) to isolate residues critical for bioactivity .
Q. What experimental designs are optimal for evaluating the peptide’s interaction with cell membranes?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize lipid bilayers mimicking neuronal or epithelial membranes on sensor chips. Measure binding kinetics (kₐ, k𝒹) of the peptide at varying ionic strengths .
- Fluorescence Microscopy: Label the peptide with FITC or Cy5 and track cellular uptake in real time using confocal microscopy. Include controls with endocytosis inhibitors (e.g., chlorpromazine) .
- Molecular Dynamics (MD) Simulations: Simulate peptide-lipid interactions (e.g., POPC bilayers) to predict insertion depth and helical stability. Validate with experimental data from SPR .
Q. How can researchers address discrepancies in L-Lysine’s role in metabolic pathways when incorporated into complex peptides?
Methodological Answer:
- Isotope Tracing: Use ¹³C-labeled L-lysine to track its incorporation into the peptide and subsequent catabolism in cell cultures. Analyze metabolites via GC-MS or NMR .
- Knockout Models: Employ CRISPR-Cas9 to silence lysyl-tRNA synthetase (KARS) in HEK293 cells and assess peptide synthesis efficiency .
- Competitive Binding Assays: Test whether the peptide competes with free L-lysine for transporters (e.g., SLC7A1) using radiolabeled ³H-lysine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
